molecular formula C10H7ClF2O3 B12439329 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid

3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid

Cat. No.: B12439329
M. Wt: 248.61 g/mol
InChI Key: CHRACTNYZGBMOH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid , reflecting its geometric isomerism and substituent positions. The numbering begins at the carboxylic acid group (position 1), with the prop-2-enoic acid backbone extending to a phenyl ring substituted at positions 2 and 5 by difluoromethoxy (-OCF₂H) and chlorine atoms, respectively. The CAS Registry Number 885456-96-2 uniquely identifies this E-isomer, while alternative registry numbers like 1329166-85-9 correspond to the same structural configuration.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₇ClF₂O₃ derives from:

  • A phenyl ring (C₆H₅)
  • Prop-2-enoic acid (C₃H₃O₂)
  • Chlorine (Cl) and difluoromethoxy (F₂OCH₃) substituents.

Calculated molecular weight is 248.61 g/mol , consistent with isotopic distribution patterns confirmed via high-resolution mass spectrometry. Comparative molecular weights of related compounds include:

Compound Molecular Formula Molecular Weight (g/mol)
Cinnamic acid C₉H₈O₂ 148.16
3-[4-(Trifluoromethoxy)phenyl]acrylic acid C₁₀H₇F₃O₃ 232.16
3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid C₁₁H₁₀F₂O₃ 228.19

Stereochemical Configuration and Geometric Isomerism

The (2E) designation indicates a trans configuration across the double bond between C2 and C3 of the acrylic acid moiety. This geometry minimizes steric hindrance between the phenyl ring and carboxylic acid group, stabilizing the molecule by approximately 3–5 kcal/mol compared to the Z-isomer, as predicted by computational models. The double bond’s rigidity restricts rotation, making geometric isomerism a critical factor in biological interactions and crystallization behavior.

Comparative Structural Features with Related Cinnamic Acid Derivatives

Structurally, this compound diverges from canonical cinnamic acid (C₉H₈O₂ ) through:

  • Halogenation : The 5-chloro substituent enhances electrophilic aromatic substitution resistance.
  • Alkoxy Modification : The 2-difluoromethoxy group (-OCF₂H) increases lipid solubility compared to methoxy (-OCH₃) or hydroxyl (-OH) groups, as evidenced by logP values (calculated: 2.81 vs. 1.96 for cinnamic acid).
  • Conjugation Effects : The electron-withdrawing chlorine and fluorine atoms reduce the phenyl ring’s electron density, shifting UV-Vis absorption maxima to 265 nm (vs. 273 nm for cinnamic acid).

Key comparisons with derivatives include:

  • 3-[4-(Trifluoromethoxy)phenyl]acrylic acid : The para-trifluoromethoxy group amplifies steric bulk but reduces dipole moments compared to ortho-difluoromethoxy configurations.
  • 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid : An elongated carbon chain (but-2-enoic vs. prop-2-enoic) increases flexibility but decreases melting points by ~20°C.

Properties

Molecular Formula

C10H7ClF2O3

Molecular Weight

248.61 g/mol

IUPAC Name

3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H7ClF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15)

InChI Key

CHRACTNYZGBMOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)F

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is the most widely reported method for synthesizing α,β-unsaturated carboxylic acids, including 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid. This one-step reaction involves the base-catalyzed condensation of 5-chloro-2-(difluoromethoxy)benzaldehyde with malonic acid.

Reaction Conditions

  • Catalyst : Pyridine or piperidine (5–10 mol%)
  • Solvent : Toluene or dimethylformamide (DMF)
  • Temperature : 80–110°C under reflux
  • Time : 6–12 hours

The reaction proceeds via a nucleophilic attack by the enolate of malonic acid on the aldehyde, followed by dehydration to form the conjugated double bond.

Key Data:
Parameter Value
Yield 72–78%
Purity (HPLC) >95%
Byproducts Unreacted aldehyde (8–12%)

Advantages : High atom economy, minimal purification steps.
Limitations : Requires strict moisture control to prevent hydrolysis of the difluoromethoxy group.

Hydrolysis of Ethyl Ester Precursor

Industrial-scale synthesis often employs a two-step process: (1) esterification to form ethyl 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoate, followed by (2) hydrolysis to the free acid.

Step 1: Esterification

  • Reactants : 5-Chloro-2-(difluoromethoxy)benzaldehyde + ethyl malonate
  • Catalyst : p-Toluenesulfonic acid (PTSA, 2 mol%)
  • Solvent : Ethanol
  • Conditions : Reflux for 4–6 hours

Step 2: Hydrolysis

  • Base : Lithium hydroxide (2.5 equiv)
  • Solvent : Ethanol/water (3:1 v/v)
  • Conditions : 80°C for 1–2 hours
Key Data:
Parameter Step 1 Step 2
Yield 85% 93%
Isolation Method Crystallization Acid precipitation

Advantages : Scalable to kilogram quantities with >99% purity after recrystallization.
Limitations : Multi-step process increases production time.

Decarboxylative Halogenation

This method introduces the chlorine substituent post-cyclization, leveraging silver(I)-mediated decarboxylation.

Reaction Pathway:

  • Synthesis of 3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid via Knoevenagel condensation.
  • Chlorination using N-chlorosuccinimide (NCS) in dichloromethane.
  • Decarboxylation with AgNO₃ at 60°C.
Key Data:
Step Yield Selectivity
Chlorination 68% 89% para-Cl
Decarboxylation 82% >98%

Advantages : Permits late-stage functionalization.
Limitations : Requires handling of toxic silver salts.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable modular synthesis, particularly for derivatives with complex substitution patterns.

Heck Reaction Protocol:

  • Substrates : 5-Chloro-2-(difluoromethoxy)iodobenzene + acrylic acid
  • Catalyst : Pd(OAc)₂ (3 mol%)
  • Ligand : PPh₃ (6 mol%)
  • Base : K₂CO₃
  • Solvent : DMF at 100°C
Key Data:
Parameter Value
Yield 65%
Turnover Frequency 12 h⁻¹

Advantages : Tolerance for diverse aryl halides.
Limitations : High catalyst loading increases costs.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost ($/kg) Environmental Impact
Knoevenagel 75 Lab-scale 120 Moderate
Ester Hydrolysis 88 Industrial 90 Low
Decarboxylative 70 Pilot-scale 150 High (Ag waste)
Cross-Coupling 65 Lab-scale 200 Moderate

Industrial Production Considerations

Large-scale manufacturing (≥100 kg batches) prioritizes the ester hydrolysis route due to:

  • Solvent Recovery : Ethanol is recycled via distillation (90% efficiency).
  • Catalyst Reuse : LiOH is neutralized to LiCl, which is disposed of as non-hazardous waste.
  • Throughput : Continuous flow reactors achieve 98% conversion in 30 minutes.

Emerging Techniques

Photocatalytic Synthesis

Recent advances utilize visible-light-mediated catalysis to form the α,β-unsaturated system:

  • Catalyst : Eosin Y (0.5 mol%)
  • Conditions : Blue LEDs, room temperature
  • Yield : 70% with 99% E-selectivity

Biocatalytic Routes

Engineered lipases (e.g., Candida antarctica Lipase B) catalyze the condensation in aqueous media:

  • pH : 7.0–7.5
  • Yield : 58%
  • Advantage : Eliminates organic solvents.

Chemical Reactions Analysis

Types of Reactions

3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid has been investigated for its potential as a therapeutic agent due to its biological activities:

  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Potential : Research has shown that it can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
  • Diabetes Management : The compound may influence metabolic pathways related to glucose metabolism, making it a candidate for diabetes research.

Agrochemicals

The unique chemical properties of this compound also make it suitable for applications in agrochemicals:

  • Pesticide Development : Its ability to interact with specific biological targets can be leveraged to develop new pesticides that are effective against pests while being safe for non-target organisms.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions:

  • Reactions :
    • Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.
    • Reduction : Reduction reactions can yield alcohols or alkanes.
    • Substitution : Electrophilic aromatic substitution can introduce different functional groups onto the phenyl ring.

The compound's interactions with biological systems have been a focus of research:

  • Enzyme Inhibition Studies : It has shown effectiveness in inhibiting cyclooxygenase (COX), an enzyme involved in inflammation and pain signaling, with IC50 values indicating potent activity.

Data Table: Summary of Biological Activities

Activity TypeFindings
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
Diabetes ManagementModulates glucose metabolism pathways
Enzyme InhibitionEffective against cyclooxygenase (COX)

Case Study 1: Enzyme Inhibition

A study demonstrated the compound's effectiveness in inhibiting cyclooxygenase (COX). The results indicated that the compound has potential therapeutic applications in pain management and inflammatory conditions.

Case Study 2: Cancer Cell Line Testing

Research involving various cancer cell lines revealed that this compound could induce significant apoptosis, suggesting its viability as an anticancer drug candidate.

Case Study 3: Diabetes Research

In metabolic studies, the compound was shown to influence pathways related to glucose metabolism, indicating potential applications in diabetes management strategies.

Mechanism of Action

The mechanism of action of 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid and its analogs:

Compound Name Substituents/Functional Groups Molecular Weight Key Properties References
This compound -Cl, -OCF$_2$H on phenyl; prop-2-enoic acid ~244.6 (est.) High lipophilicity; metabolic stability
3-(3-Chloro-5-fluorophenyl)acrylic acid -Cl, -F on phenyl; prop-2-enoic acid 214.6 Enhanced electronic effects; planar structure
5-(4-Chloro-phenyl)-3-phenyl-pent-2-enoic acid -Cl on phenyl; extended pent-2-enoic acid chain 290.7 Increased hydrophobicity; flexible backbone
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid Difluorophenyl-oxazole; propanoic acid 253.2 Heterocyclic ring; improved enzyme binding
3-Amino-3-[5-(2-chloro-5-trifluoromethyl-phenyl)-furan-2-yl]-propionic acid -Cl, -CF$_3$ on phenyl; amino-furan 361.7 Amino group enhances solubility; CF$_3$ boosts lipophilicity

Electronic and Physicochemical Properties

  • This contrasts with trifluoromethyl (-CF$_3$) groups (e.g., in ), which are stronger electron-withdrawers but increase lipophilicity more significantly .
  • Hydrogen Bonding: The carboxylic acid group in all compounds enables hydrogen bonding, influencing solubility and crystal packing. The difluoromethoxy group’s ether oxygen may participate in weaker hydrogen bonds compared to hydroxyl or amino groups (e.g., ) .

Biological Activity

3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid, with the molecular formula C10H7ClF2O3 and a molecular weight of approximately 248.61 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of this compound have shown potential in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. A notable study demonstrated that such compounds could inhibit the proliferation of breast cancer cells by modulating signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. In vitro studies using macrophage cell lines demonstrated that treatment with this compound reduced the expression of TNF-alpha and IL-6, key mediators in inflammation .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
  • Modulation of Signal Transduction Pathways : It has been suggested that this compound can interfere with pathways such as NF-kB and MAPK, which are crucial for cellular responses to stress and inflammation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability when compared to control groups. The study concluded that the compound could serve as a lead for developing new anticancer agents .
  • Inflammatory Bowel Disease (IBD) : Another investigation focused on the anti-inflammatory properties of this compound in a dextran sulfate sodium (DSS)-induced colitis model. Results indicated that administration led to reduced disease activity index (DAI) scores and histological improvement in treated animals .

Research Findings Summary

Study FocusFindingsReference
Antitumor ActivityInhibition of breast cancer cell proliferation
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 levels
MechanismInhibition of NF-kB and MAPK pathways
Case Study: Breast CancerSignificant decrease in MCF-7 viability
Case Study: IBDImproved DAI scores in DSS model

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid in laboratory settings?

  • Methodological Answer :

  • Use engineering controls (e.g., fume hoods) to minimize airborne exposure .
  • Employ personal protective equipment (PPE), including chemical-resistant gloves and eye protection.
  • Routinely monitor airborne concentrations via personal/area air sampling .
  • Provide emergency showers/eye wash stations and enforce decontamination protocols (e.g., washing contaminated skin/clothing) .
  • Avoid ingestion risks by prohibiting eating/drinking in lab areas .

Q. What spectroscopic methods are effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and electronic environments, referencing spectral libraries for chloro-difluoromethoxy motifs .
  • IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) and conjugated double bonds (C=C stretch near 1600 cm1 ^{-1}) .
  • Mass Spectrometry (MS) : Use high-resolution MS to validate molecular weight and fragmentation patterns, particularly for chlorine isotopes .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer :

  • HPLC : Utilize reverse-phase chromatography with UV detection (e.g., 254 nm) to quantify impurities; compare retention times against certified standards .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability and residual solvent content .
  • Elemental Analysis : Verify %C, %H, %F, and %Cl to confirm stoichiometry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the conjugated double bond in this compound?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and frontier molecular orbitals (HOMO/LUMO), identifying electrophilic/nucleophilic sites .
  • Simulate reaction pathways (e.g., Michael addition) using transition-state theory to assess kinetic barriers .
  • Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) .

Q. What strategies resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Standardize solvent systems (e.g., DMSO, ethanol) and temperatures across studies to enable direct comparisons .
  • Use dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents that may skew solubility measurements .
  • Apply the Hildebrand solubility parameter to correlate experimental solubility with solvent polarity .

Q. How can structure-activity relationship (SAR) studies optimize biological activity of derivatives?

  • Methodological Answer :

  • Synthesize analogs with modifications to the difluoromethoxy group (e.g., replacing Cl with Br/F) and test inhibitory activity in enzyme assays .
  • Use molecular docking to screen derivatives against target proteins (e.g., cyclooxygenase-2) and prioritize candidates for synthesis .
  • Validate SAR findings with in vitro cytotoxicity assays, controlling for metabolic interference .

Q. What experimental designs minimize degradation during long-term storage?

  • Methodological Answer :

  • Store under inert gas (N2_2/Ar) at -20°C in amber vials to prevent photolysis .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products .
  • Add stabilizers (e.g., BHT) if radical-mediated decomposition is observed via ESR spectroscopy .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s pKa?

  • Methodological Answer :

  • Re-measure pKa using potentiometric titration in standardized ionic strength buffers (e.g., 0.15 M KCl) .
  • Compare results with computational pKa predictors (e.g., ACD/Labs) to identify outliers due to experimental artifacts .
  • Publish raw titration curves and calibration details to enhance reproducibility .

Q. Why do catalytic hydrogenation yields vary across studies?

  • Methodological Answer :

  • Control catalyst purity (e.g., Pd/C vs. PtO2_2) and substrate/catalyst ratios to minimize side reactions .
  • Monitor reaction progress in real-time using in situ FTIR to optimize H2_2 pressure and temperature .
  • Characterize byproducts via GC-MS to identify competing pathways (e.g., over-reduction) .

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